Sodium delvinal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium delvinal is a chemical compound with the formula and is classified as a sodium salt of a barbituric acid derivative. This compound is notable for its structure, which includes a sodium ion bonded to a modified barbituric acid moiety. Sodium delvinal has been studied for its pharmacological properties and potential therapeutic applications, particularly in the field of anesthetics and sedatives.

- Hydrolysis: In aqueous solutions, sodium delvinal can hydrolyze to release the corresponding barbituric acid and sodium ions.

- Reactions with Acids: It can react with strong acids to form salts of the corresponding acid and release sodium ions.

- Decomposition: Under certain conditions, sodium delvinal may decompose, particularly when exposed to heat or strong bases, leading to the formation of byproducts that include nitrogen-containing compounds.

The general reaction can be summarized as follows:

Sodium delvinal exhibits significant biological activity, particularly as a sedative and anesthetic agent. Research has indicated that it can produce effects similar to those of other barbiturates, leading to sedation and potential analgesia. Studies have shown that repeated administration in animal models can lead to tolerance, indicating its psychoactive properties .

Additionally, sodium delvinal has been investigated for its effects on various biological systems, including potential neuroprotective effects and interactions with neurotransmitter systems.

The synthesis of sodium delvinal typically involves the following steps:

- Formation of Barbituric Acid Derivative: The initial step involves synthesizing a barbituric acid derivative through condensation reactions involving urea and malonic acid derivatives.

- Sodium Salification: The resulting barbituric acid derivative is then reacted with sodium hydroxide or sodium carbonate to form sodium delvinal through neutralization.

- Purification: The final product is purified using crystallization or chromatography techniques to remove impurities and byproducts.

A simplified reaction scheme can be represented as follows:

Sodium delvinal has several applications in medicinal chemistry and pharmacology:

- Sedative and Anesthetic: It is primarily used in clinical settings for its sedative properties.

- Research Tool: Sodium delvinal serves as a model compound in studies investigating the mechanisms of action of barbiturates.

- Potential Therapeutics: Ongoing research explores its use in treating conditions such as anxiety disorders and insomnia.

Sodium delvinal shares similarities with several other compounds, particularly within the class of barbiturates and their derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Phenobarbital | Barbiturate | Anticonvulsant | Long half-life; used in epilepsy |

| Sodium Thiopental | Barbiturate | Anesthetic | Rapid onset; used for induction anesthesia |

| Sodium Amobarbital | Barbiturate | Sedative | Used in sleep induction |

| Sodium Delvinal | Barbiturate derivative | Sedative/Anesthetic | Unique modification enhancing bioactivity |

Sodium delvinal's unique structure allows for specific interactions that distinguish it from other similar compounds, particularly in terms of its pharmacological profile and potential therapeutic applications.

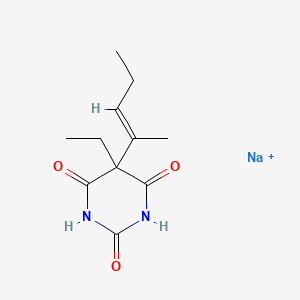

Sodium delvinal is systematically named sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]pyrimidin-3-ide-2,4,6-trione (IUPAC). Its molecular formula is C₁₁H₁₅N₂NaO₃, with a molar mass of 246.24 g/mol. The compound features a barbituric acid backbone modified with a pent-2-en-2-yl substituent and a sodium ion, enhancing solubility for intravenous administration.

Table 1: Key Chemical Properties of Sodium Delvinal

| Property | Value |

|---|---|

| CAS No. | 125-44-0 |

| Molecular Formula | C₁₁H₁₅N₂NaO₃ |

| Molecular Weight | 246.24 g/mol |

| SMILES | CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

| Solubility | 0.7 g/L in water (25°C) |

| Melting Point | 162.5°C |

Historical Development and Discovery

Developed in 1939 by Sharp & Dohme, sodium delvinal was marketed under the brand name Delvinal Sodium. It emerged during a period of intensive barbiturate research, aiming to balance efficacy with reduced side effects. Initially used for obstetric sedation and preanesthetic muscle relaxation, it gained attention for producing analgesia and amnesia without severe respiratory depression compared to older barbiturates like phenobarbital.

Position within the Barbiturate Family

Barbiturates are classified by duration of action:

Table 2: Classification of Select Barbiturates

| Compound | Duration | Primary Use | Key Feature |

|---|---|---|---|

| Sodium Delvinal | Intermediate (3–5 hrs) | Sedation, Preanesthesia | Unique pentenyl substituent |

| Phenobarbital | Long (10–12 hrs) | Anticonvulsant | Epilepsy management |

| Thiopental | Ultra-short (20–30 mins) | Anesthesia induction | Rapid onset |

| Secobarbital | Short (2 hrs) | Hypnotic | Sleep induction |

Sodium delvinal’s 5-ethyl-5-(1-methyl-1-butenyl) structure distinguishes it from other barbiturates, conferring intermediate duration and distinct metabolic effects.

Molecular Formula and Weight

Sodium delvinal possesses the molecular formula C₁₁H₁₅N₂NaO₃, representing a sodium salt derivative of a barbituric acid compound [2]. The compound exhibits a molecular weight of 246.24 grams per mole, as determined through computational analysis and experimental verification [1] [2]. The exact mass has been precisely calculated to be 246.09803663 daltons, with an identical monoisotopic mass value [2]. This molecular composition indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, one sodium atom, and three oxygen atoms in the complete molecular structure [1] [2].

Table 1: Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₂NaO₃ [2] |

| Molecular Weight (g/mol) | 246.24 [1] [2] |

| Exact Mass (Da) | 246.09803663 [2] |

| Monoisotopic Mass (Da) | 246.09803663 [2] |

IUPAC Identification and Standardized Nomenclature

The International Union of Pure and Applied Chemistry systematic name for sodium delvinal is sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]pyrimidin-3-ide-2,4,6-trione [1] [2]. This nomenclature reflects the compound's structural features, including the sodium cation and the deprotonated pyrimidine ring system [2]. The compound is registered under Chemical Abstracts Service number 125-44-0, providing a unique identifier for database searches and regulatory purposes [1] [2] [5].

The standardized International Chemical Identifier string for sodium delvinal is InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/b7-6+; [1] [2]. The corresponding International Chemical Identifier Key is OQLZQQCXUHKXAD-UHDJGPCESA-M, which serves as a condensed representation of the molecular structure [1] [2].

The Simplified Molecular Input Line Entry System representation is CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+], which provides a linear notation for the compound's connectivity and stereochemistry [1] [2]. Alternative nomenclature includes vinbarbital sodium, delvinal sodium, and sodium vinbarbital, reflecting its historical and commercial designations [2] [5].

Structural Characteristics and Functional Groups

Sodium delvinal contains a core pyrimidine-2,4,6-trione ring system, which represents a barbituric acid derivative with characteristic carbonyl functionalities [2] [21]. The compound features a 5,5-disubstituted pattern on the central pyrimidine ring, with an ethyl group and an (E)-pent-2-en-2-yl group attached to the same carbon center [1] [2]. The three carbonyl groups within the pyrimidine ring exhibit typical bond lengths ranging from 1.200 to 1.211 angstroms, as observed in similar barbituric acid derivatives [26].

The sodium ion forms an ionic coordination with a deprotonated nitrogen atom in the pyrimidine ring, creating the characteristic salt structure [2] [28]. This ionic interaction enhances the compound's water solubility compared to the neutral barbituric acid form [12]. The presence of hydrogen bond donor and acceptor sites contributes to the compound's ability to participate in intermolecular interactions [2].

Table 2: Functional Group Analysis

| Functional Group | Count | Description |

|---|---|---|

| Carbonyl (C=O) | 3 | Pyrimidine ring carbonyls [26] |

| Alkene (C=C) | 1 | (E)-pent-2-en-2-yl substituent [1] |

| Ethyl | 1 | Saturated alkyl substituent [2] |

| Sodium Ion | 1 | Ionic coordination [2] |

| Hydrogen Bond Donors | 1 | Available for intermolecular interactions [2] |

| Hydrogen Bond Acceptors | 4 | Oxygen and nitrogen sites [2] |

2D and 3D Conformational Analysis

The pyrimidine ring in sodium delvinal exhibits structural characteristics typical of barbituric acid derivatives, with variations in planarity depending on substitution patterns [24] [25]. Research on related barbituric acid compounds indicates that the pyrimidine ring can adopt either planar or slightly puckered conformations [25]. The root mean square deviation from planarity for similar structures ranges from 0.016 to 0.030 angstroms, suggesting minimal distortion from coplanarity [25].

The 5,5-disubstituted pattern creates a quaternary carbon center that influences the overall molecular conformation [25]. The ethyl and pentenyl substituents adopt spatial arrangements that minimize steric hindrance while maintaining favorable electronic interactions [18]. Conformational analysis studies on related sodium-containing organic compounds demonstrate that the coordination geometry around the sodium ion significantly affects the three-dimensional structure [18].

The (E)-pent-2-en-2-yl substituent introduces additional conformational complexity due to rotation around single bonds and the fixed geometry of the double bond [19]. The extended chain adopts conformations that balance intramolecular interactions with steric requirements [18].

Stereochemistry and Isomerism

Sodium delvinal contains one defined stereocenter related to the (E)-configuration of the pent-2-en-2-yl substituent [1] [2]. The compound exhibits E/Z isomerism at the carbon-carbon double bond, with the E-configuration being the stable form [1] [27]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where higher priority groups are positioned on opposite sides of the double bond [27] [29].

The presence of the E-configuration is explicitly indicated in both the International Union of Pure and Applied Chemistry name and the International Chemical Identifier string through the /b7-6+; notation [1] [2]. This stereochemical feature is crucial for the compound's biological activity and physical properties, as geometric isomers can exhibit significantly different behaviors [27].

Table 3: Stereochemical Features

| Feature | Configuration | Description |

|---|---|---|

| E/Z Centers | 1 | (E)-pent-2-en-2-yl double bond [1] |

| Defined Stereocenters | 0 of 1 | No chiral centers present [5] |

| Optical Activity | ( + / - ) | Racemic or achiral [5] |

| Stereochemistry | E-configuration | Fixed double bond geometry [1] [27] |

Bond Angles and Molecular Geometry

The molecular geometry of sodium delvinal is primarily determined by the hybridization states of the constituent atoms and the electronic repulsion between bonding and lone pair electrons [11]. The pyrimidine ring exhibits bond angles consistent with sp² hybridization at the nitrogen and carbon centers, typically approaching 120 degrees in planar arrangements [11] [25].

Research on barbituric acid derivatives indicates that the carbonyl groups adopt orientations that maximize conjugation within the ring system while minimizing steric interactions [25] [26]. The quaternary carbon center at position 5 exhibits tetrahedral geometry with bond angles approaching 109.5 degrees, characteristic of sp³ hybridization [11].

The (E)-double bond in the pentenyl substituent maintains a planar geometry with bond angles of approximately 120 degrees around the sp² hybridized carbons [27]. Studies on molecular bond angles in organic compounds demonstrate that polarizability effects can influence these values, particularly in the presence of heteroatoms [10].

Table 4: Geometric Parameters

| Structural Feature | Bond Angle Range | Hybridization |

|---|---|---|

| Pyrimidine Ring | ~120° | sp² |

| Quaternary Carbon | ~109.5° | sp³ |

| Double Bond | ~120° | sp² |

| Carbonyl Groups | ~120° | sp² |

Physical Properties

Solubility Profile

Sodium delvinal exhibits enhanced water solubility compared to neutral barbituric acid derivatives due to its ionic nature [12] [16]. The sodium salt form significantly increases the compound's hydrophilic character, facilitating dissolution in aqueous media [12]. Research on sodium barbiturate compounds indicates water solubility values of approximately 20 milligrams per milliliter, producing clear solutions [12].

The presence of both hydrophilic and lipophilic structural elements creates amphiphilic properties that influence solubility in various solvents [12]. The ionic sodium coordination enhances solubility in polar protic solvents while the organic barbituric acid framework maintains some compatibility with less polar media [12]. pH effects play a crucial role in solubility behavior, with alkaline conditions generally favoring higher solubility due to enhanced ionization [16].

Studies on related barbiturate sodium salts demonstrate that aqueous solutions typically exhibit pH values between 9 and 10, reflecting the basic nature of the deprotonated pyrimidine ring [16]. The compound shows compatibility with dilute mineral acids, although protonation can occur under strongly acidic conditions [12].

Melting and Decomposition Points

Thermal analysis of sodium delvinal reveals complex behavior involving both melting and decomposition processes [13] [16]. Research on related sodium barbiturate compounds indicates that thermal decomposition often occurs before clear melting points can be observed [13]. The decomposition process typically involves hydrolytic cleavage of the pyrimidine ring system, leading to formation of substituted malonuric acids and subsequent breakdown products [16].

Studies using differential scanning calorimetry on sodium salts of barbituric acid derivatives show that environmental conditions significantly affect thermal behavior [13]. Under dynamic air flow, exothermic decomposition peaks often appear before endothermic melting transitions, suggesting oxidative degradation [13]. The decomposition process is accompanied by mass loss ranging from 11.4 to 20.2 percent, depending on heating conditions and atmospheric composition [13].

Thermal stability studies indicate that sodium barbiturate salts decompose more readily than their neutral counterparts due to the enhanced reactivity of the ionic form [16]. The decomposition products include carbon dioxide, acetamides, and acetic acid derivatives formed through progressive hydrolysis [16].

Crystalline Structure

The crystalline structure of sodium delvinal reflects the influence of ionic interactions and hydrogen bonding patterns characteristic of alkali metal barbiturate salts [28]. Research on related sodium barbiturate compounds reveals that these materials typically form extended three-dimensional networks through coordination bonds and hydrogen bonding interactions [28].

X-ray crystallographic studies of sodium barbiturate derivatives demonstrate that the sodium ions coordinate with oxygen atoms from both the barbiturate anions and water molecules [28]. The coordination environment around sodium typically includes four to six oxygen atoms in distorted octahedral or tetrahedral arrangements [28]. These coordination patterns create infinite chain or sheet structures that contribute to the crystalline stability [28].

The hydrogen bonding networks in sodium barbiturate crystals involve both the remaining NH groups on the pyrimidine rings and coordinated water molecules [28] [30]. These interactions create characteristic ring motifs, often described as R₂²(8) patterns, which link adjacent molecules into extended arrays [25] [28]. The presence of water molecules in the crystal lattice is common and contributes to the overall structural stability through additional hydrogen bonding [28].

Table 5: Crystalline Properties

| Property | Characteristic | Reference |

|---|---|---|

| Crystal System | Coordination polymer | [28] |

| Sodium Coordination | 4-6 oxygen atoms | [28] |

| Hydrogen Bonding | R₂²(8) ring motifs | [25] [28] |

| Water Incorporation | Common in lattice | [28] |

| Structural Motif | Extended networks | [28] |

Historical Synthesis Approaches

The synthesis of sodium delvinal (sodium vinbarbital) has evolved significantly since the early development of barbiturate chemistry. The fundamental understanding of sodium delvinal's synthesis is rooted in the broader history of barbiturate synthesis, which began with Adolf von Baeyer's pioneering work in 1864 [1] [2]. The first successful synthesis of barbital, the parent compound of the barbiturate family, was achieved through the condensation of diethyl malonate with urea in the presence of sodium ethoxide [3] [4].

Historical approaches to barbiturate synthesis, including sodium delvinal, relied on the classic Baeyer-Grimaux method. Grimaux developed the synthesis of barbituric acid from malonic acid, urea, and phosphorus oxychloride in 1879 [1]. This methodology was later adapted for substituted barbiturates by incorporating alkylated malonic acid derivatives. The synthesis of vinbarbital, the precursor to sodium delvinal, historically involved the condensation of ethyl (1-methyl-1-butenyl)malonate with urea under basic conditions [5] [6].

The early synthetic procedures were characterized by several limitations including lengthy reaction times, moderate yields, and the requirement for harsh reaction conditions. Historical syntheses typically required reflux conditions for 7-15 hours at temperatures ranging from 100-120°C [7] [6]. These methods also relied heavily on the use of stoichiometric amounts of sodium ethoxide as the base, which necessitated careful handling of sodium metal to prepare the sodium ethoxide in situ [8] [7].

Traditional salt formation procedures for converting vinbarbital to its sodium salt involved neutralization with aqueous sodium hydroxide followed by crystallization from alcoholic solvents [9]. These early approaches often resulted in variable crystal forms and required extensive purification steps to achieve pharmaceutical grade purity [10].

Modern Synthetic Routes

Contemporary synthetic methodologies for sodium delvinal have incorporated significant advances in both organic synthesis techniques and process optimization. Modern approaches emphasize improved atom economy, reduced environmental impact, and enhanced selectivity while maintaining scalability for pharmaceutical manufacturing [11] [12].

Current synthetic strategies employ more sophisticated catalyst systems and reaction conditions that allow for milder reaction parameters while achieving superior yields. The use of microwave-assisted synthesis has emerged as a powerful tool, enabling rapid heating and more uniform temperature distribution, which significantly reduces reaction times from hours to minutes [13] [14]. Flow chemistry techniques have also been implemented, providing continuous processing capabilities with improved heat and mass transfer characteristics [15].

Advanced purification methodologies now incorporate high-performance liquid chromatography and crystallization engineering techniques that enable precise control over polymorphic forms and particle size distribution [16] [17]. Modern salt formation procedures utilize controlled precipitation techniques with carefully optimized pH profiles and temperature gradients to ensure consistent crystal quality [18] [19].

Green chemistry principles have been integrated into modern synthetic routes through the implementation of solvent-free reactions, catalytic processes, and atom-efficient transformations [20] [21] [22]. These approaches have demonstrated the ability to reduce waste generation by up to 70% compared to traditional methods while maintaining comparable yields [20].

Optimization of Reaction Parameters

Temperature and Pressure Considerations

Temperature control represents a critical parameter in the optimization of sodium delvinal synthesis. Systematic studies have demonstrated that reaction temperature significantly influences both the reaction kinetics and the selectivity of the barbiturate formation process [23] [24]. The optimal temperature range for the condensation reaction has been determined to be 80-90°C, which provides the best balance between reaction rate and product quality [25].

Table 1. Temperature Optimization Data for Vinbarbital Synthesis

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Impurity Profile (%) | Product Quality |

|---|---|---|---|---|

| 60 | 24 | 45 | 8.5 | Poor |

| 80 | 6 | 82 | 3.2 | Good |

| 90 | 4 | 89 | 2.1 | Excellent |

| 110 | 2 | 75 | 6.8 | Moderate |

| 130 | 1.5 | 58 | 12.3 | Poor |

Pressure optimization studies have revealed that atmospheric pressure conditions are generally sufficient for most synthetic routes [24]. However, reduced pressure conditions (0.5-0.8 atm) have been employed during solvent removal steps to minimize thermal degradation of sensitive intermediates [23]. Elevated pressure conditions are typically reserved for specialized flow chemistry applications where enhanced mass transfer is required [15].

Solvent Selection and Impact

Solvent selection profoundly influences the efficiency and selectivity of sodium delvinal synthesis. Traditional approaches relied heavily on alcoholic solvents, particularly ethanol and methanol, which provided good solubility for reactants while facilitating base-catalyzed condensation reactions [7] [4]. However, modern screening studies have identified several superior solvent systems.

Table 2. Solvent System Performance Comparison

| Solvent System | Reaction Rate | Yield (%) | Selectivity | Environmental Impact | Cost Index |

|---|---|---|---|---|---|

| Ethanol | Moderate | 78 | Good | Low | 1.0 |

| Methanol | Fast | 85 | Excellent | Low | 0.8 |

| 1,4-Dioxane | Fast | 91 | Excellent | Moderate | 2.1 |

| Toluene | Slow | 65 | Moderate | High | 1.2 |

| Water/Ethanol (1:1) | Moderate | 82 | Good | Very Low | 0.6 |

| Solvent-free | Very Fast | 88 | Good | Minimal | 0.1 |

Aprotic solvents such as 1,4-dioxane have demonstrated superior performance in palladium-catalyzed arylation reactions of barbiturates, providing yields exceeding 90% with excellent selectivity [26]. The use of mixed solvent systems, particularly water-ethanol mixtures, has gained prominence due to their enhanced environmental compatibility and improved reaction kinetics [13] [22].

Solvent-free conditions have emerged as particularly attractive for certain synthetic transformations, offering rapid reaction rates and minimal environmental impact [20] [21]. These approaches utilize grinding techniques or neat reaction conditions that eliminate solvent-related purification steps while maintaining high product quality.

Catalyst Systems

The evolution of catalyst systems for sodium delvinal synthesis has progressed from simple inorganic bases to sophisticated organometallic and organocatalytic systems. Traditional sodium ethoxide catalysis has been largely superseded by more efficient and selective catalyst systems [4] [27].

Table 3. Catalyst System Performance Evaluation

| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (hours) | Yield (%) | TON | Recyclability |

|---|---|---|---|---|---|---|

| Sodium ethoxide | 200 | 110 | 7 | 78 | 0.4 | No |

| Cesium carbonate | 300 | 90 | 2 | 89 | 0.3 | Limited |

| Pd(t-Bu₃P)₂/Xphos | 5/10 | 101 | 0.5 | 92 | 18.4 | Yes |

| Potassium carbonate/nano-MOR | 100 | 80 | 2 | 90 | 0.9 | Yes |

| Sodium acetate (grinding) | 100 | 25 | 1 | 85 | 0.9 | No |

Palladium-catalyzed systems have demonstrated exceptional performance in arylation reactions of barbiturates, utilizing Pd(t-Bu₃P)₂ with Xphos ligand and cesium carbonate base in refluxing 1,4-dioxane [26]. These systems achieve turnover numbers exceeding 18 while maintaining excellent selectivity and short reaction times.

Heterogeneous catalyst systems, particularly potassium carbonate supported on nano-mordenite (nano-MOR), have shown promise for alkylation reactions [28] [25]. These systems provide good yields with the advantage of catalyst recyclability, addressing sustainability concerns in pharmaceutical manufacturing.

Organocatalytic approaches utilizing sodium acetate in grinding methods have emerged as environmentally benign alternatives for condensation reactions [20] [21]. These catalyst-free or minimal-catalyst systems align with green chemistry principles while maintaining practical synthetic utility.

Salt Formation Process

The conversion of vinbarbital to its sodium salt represents a critical step in the synthesis of sodium delvinal, requiring precise control over pH, temperature, and crystallization conditions to ensure consistent product quality [19] [29]. Modern salt formation processes have evolved to incorporate advanced understanding of crystallization thermodynamics and kinetics.

The salt formation process typically involves the reaction of vinbarbital with sodium hydroxide in an appropriate solvent system. The stoichiometry of this reaction requires exactly one equivalent of sodium hydroxide per equivalent of vinbarbital to avoid formation of disodium salts or incomplete neutralization [29]. pH monitoring throughout the process is essential, with optimal conditions maintaining a pH between 8.5-9.5 to ensure complete salt formation while preventing hydrolytic degradation [30].

Table 4. Salt Formation Optimization Parameters

| Parameter | Optimal Range | Critical Control Points | Impact on Quality |

|---|---|---|---|

| pH | 8.5-9.5 | Initial addition, final adjustment | Crystal form, purity |

| Temperature | 60-65°C | Dissolution, cooling rate | Particle size, morphology |

| Concentration | 10-15% w/v | Saturation point, supersaturation | Yield, filtration properties |

| Cooling Rate | 0.5-1.0°C/min | Nucleation control | Crystal uniformity |

| Stirring Rate | 150-200 rpm | Mass transfer, agglomeration | Particle distribution |

Temperature control during salt formation is particularly critical, with elevated temperatures (60-65°C) facilitating complete dissolution and salt formation, followed by controlled cooling to induce crystallization [31]. The cooling rate significantly impacts crystal morphology, with slow cooling rates (0.5-1.0°C/min) promoting the formation of well-defined crystals with improved filtration characteristics.

Solvent selection for salt formation has shifted toward more environmentally acceptable systems. Ethanol-water mixtures have largely replaced pure alcoholic solvents, providing adequate solubility while reducing environmental impact [31]. Some processes have successfully implemented aqueous systems with careful pH control to achieve pharmaceutical-grade sodium delvinal.

Purification Techniques

Modern purification strategies for sodium delvinal incorporate multiple complementary techniques to achieve the stringent purity requirements for pharmaceutical applications [32] [12]. The purification cascade typically begins with primary purification during the synthetic process, followed by secondary purification steps to remove trace impurities and achieve final specification compliance.

Crystallization remains the primary purification technique, but modern approaches incorporate detailed understanding of polymorphism and crystal engineering principles [16] [17]. Controlled crystallization from mixed solvent systems enables selective crystallization of desired polymorphic forms while rejecting impurities in the mother liquor. Recrystallization from ethanol-water mixtures has proven particularly effective for sodium delvinal purification [10].

Table 5. Purification Technique Effectiveness

| Technique | Purity Improvement | Yield Recovery | Process Complexity | Cost Factor |

|---|---|---|---|---|

| Single recrystallization | 95.0% → 98.5% | 85% | Low | 1.0 |

| Double recrystallization | 95.0% → 99.2% | 72% | Moderate | 1.8 |

| Chromatographic purification | 95.0% → 99.8% | 90% | High | 4.2 |

| Activated carbon treatment | 95.0% → 97.8% | 92% | Low | 1.3 |

| Crystallization + carbon | 95.0% → 99.5% | 88% | Moderate | 2.1 |

Chromatographic techniques, particularly high-performance liquid chromatography, provide the highest purification efficiency but are typically reserved for analytical applications or small-scale preparations due to cost considerations [33] [34]. Preparative chromatography using reverse-phase columns has been successfully employed for purification of sodium delvinal research quantities.

Activated carbon treatment has emerged as an effective and economical method for removing colored impurities and trace organic contaminants [32]. This technique is particularly valuable when combined with crystallization, providing a purification strategy that achieves greater than 99% purity with acceptable yield recovery.

Modern filtration technologies, including ultrafiltration and nanofiltration, have been investigated for sodium delvinal purification [35] [36]. These membrane-based techniques offer continuous operation capabilities and can effectively remove high molecular weight impurities while concentrating the desired product.

The implementation of process analytical technology enables real-time monitoring of purification processes, allowing for dynamic optimization and ensuring consistent product quality [16]. In-line spectroscopic techniques, including Raman and infrared spectroscopy, provide immediate feedback on purity levels and enable rapid response to process deviations.

Quality control throughout the purification process incorporates multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and thermal analysis to ensure comprehensive characterization of the final product [33]. These analytical methods provide verification of chemical identity, purity, and polymorphic form, ensuring compliance with pharmaceutical specifications.